molecular formula C7H4Cl2F2 B14645396 1-Chloro-3-(chlorodifluoromethyl)benzene CAS No. 52695-49-5

1-Chloro-3-(chlorodifluoromethyl)benzene

Cat. No.: B14645396
CAS No.: 52695-49-5
M. Wt: 197.01 g/mol
InChI Key: CFOJBDZSWRWFTC-UHFFFAOYSA-N
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Description

1-Chloro-3-(chlorodifluoromethyl)benzene is an aromatic compound with the molecular formula C7H4Cl2F2 It is a derivative of benzene, where one hydrogen atom is replaced by a chlorine atom and another by a chlorodifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(chlorodifluoromethyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is treated with chlorodifluoromethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(chlorodifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation Products: Carboxylic acids and their derivatives.

    Reduction Products: Hydrocarbons and partially reduced aromatic compounds.

    Substitution Products: Polyhalogenated benzenes and other substituted aromatic compounds.

Scientific Research Applications

1-Chloro-3-(chlorodifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Chloro-3-(chlorodifluoromethyl)benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chlorodifluoromethyl group can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways . The aromatic ring’s electron density and the presence of halogen atoms play a crucial role in determining its chemical behavior.

Comparison with Similar Compounds

Uniqueness: 1-Chloro-3-(chlorodifluoromethyl)benzene is unique due to the presence of both chlorine and chlorodifluoromethyl groups, which impart distinct chemical properties. The combination of these substituents affects the compound’s reactivity, making it valuable for specific synthetic applications and research studies.

Properties

CAS No.

52695-49-5

Molecular Formula

C7H4Cl2F2

Molecular Weight

197.01 g/mol

IUPAC Name

1-chloro-3-[chloro(difluoro)methyl]benzene

InChI

InChI=1S/C7H4Cl2F2/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H

InChI Key

CFOJBDZSWRWFTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(F)(F)Cl

Origin of Product

United States

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